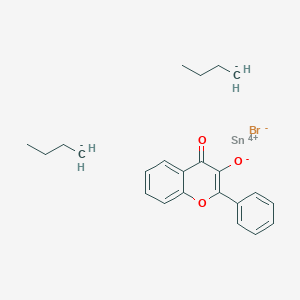
Dibutyltin 3-hydroxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyltin 3-hydroxyflavone (DBHF) is a synthetic compound that belongs to the family of organotin compounds. It is a complex of dibutyltin and 3-hydroxyflavone, which is a flavonoid compound found in many plants. DBHF has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Dibutyltin 3-hydroxyflavone has shown potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Dibutyltin 3-hydroxyflavone has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, Dibutyltin 3-hydroxyflavone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of Dibutyltin 3-hydroxyflavone is not fully understood, but it is believed to act through multiple pathways. Dibutyltin 3-hydroxyflavone has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. Dibutyltin 3-hydroxyflavone has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemische Und Physiologische Effekte
Dibutyltin 3-hydroxyflavone has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. Dibutyltin 3-hydroxyflavone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, Dibutyltin 3-hydroxyflavone has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
Dibutyltin 3-hydroxyflavone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has been found to have low cytotoxicity in vitro. However, Dibutyltin 3-hydroxyflavone has some limitations for lab experiments. It is a complex compound that may have multiple targets and pathways, which can make it difficult to study its mechanism of action. In addition, Dibutyltin 3-hydroxyflavone has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for Dibutyltin 3-hydroxyflavone research. One direction is to further investigate its therapeutic potential in various diseases. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and pathways. In addition, future research could focus on developing more efficient synthesis methods for Dibutyltin 3-hydroxyflavone and improving its solubility in water.
Conclusion
In conclusion, Dibutyltin 3-hydroxyflavone is a synthetic compound that has shown potential therapeutic applications in various diseases. It has been found to have anticancer, anti-inflammatory, and neuroprotective properties. Dibutyltin 3-hydroxyflavone acts through multiple pathways and targets, and its mechanism of action is not fully understood. Dibutyltin 3-hydroxyflavone has several advantages for lab experiments, but also has some limitations. Future research could focus on investigating its therapeutic potential, studying its mechanism of action, and improving its synthesis and solubility.
Synthesemethoden
Dibutyltin 3-hydroxyflavone can be synthesized by reacting dibutyltin oxide with 3-hydroxyflavone in a solvent such as tetrahydrofuran or dimethyl sulfoxide. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The product is then purified by column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
146816-94-6 |
|---|---|
Produktname |
Dibutyltin 3-hydroxyflavone |
Molekularformel |
C23H27BrO3Sn |
Molekulargewicht |
550.1 g/mol |
IUPAC-Name |
butane;4-oxo-2-phenylchromen-3-olate;tin(4+);bromide |
InChI |
InChI=1S/C15H10O3.2C4H9.BrH.Sn/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10;2*1-3-4-2;;/h1-9,17H;2*1,3-4H2,2H3;1H;/q;2*-1;;+4/p-2 |
InChI-Schlüssel |
AZYDZICZHDBDAY-UHFFFAOYSA-N |
SMILES |
CCC[CH2-].CCC[CH2-].C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-].[Br-].[Sn+4] |
Kanonische SMILES |
CCC[CH2-].CCC[CH2-].C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-].[Br-].[Sn+4] |
Synonyme |
Bu2Sn(of) dibutyltin 3-hydroxyflavone dibutyltin-3-hydroxyflavone bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



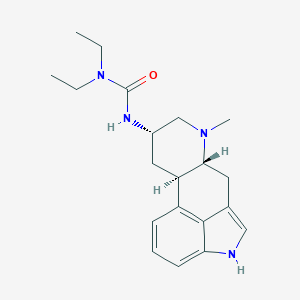
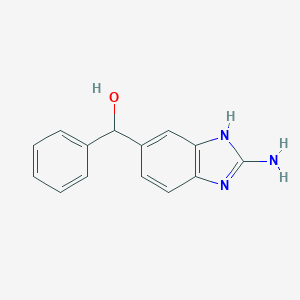
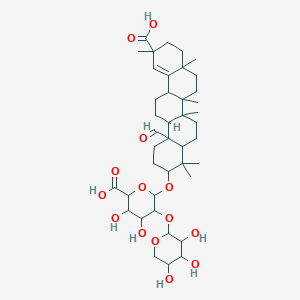
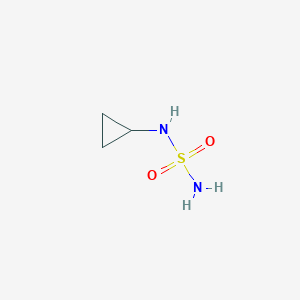
![6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one](/img/structure/B126564.png)
![5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid](/img/structure/B126566.png)
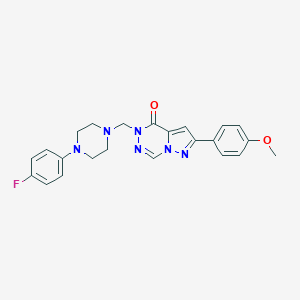
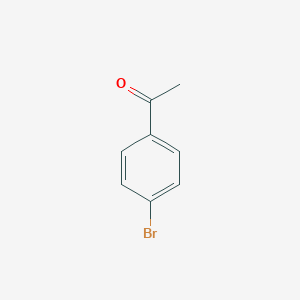
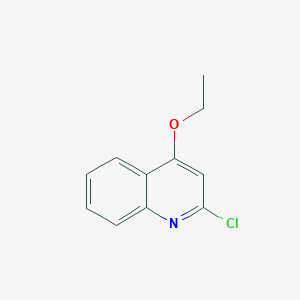
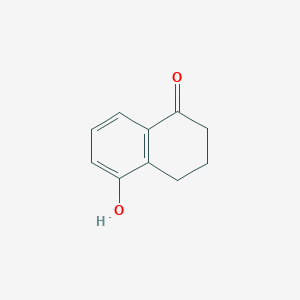
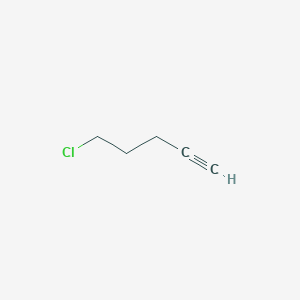
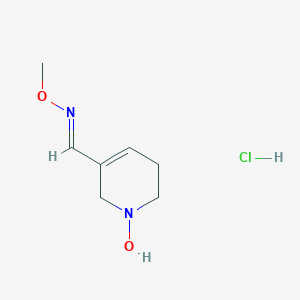
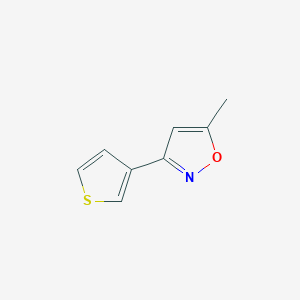
![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)